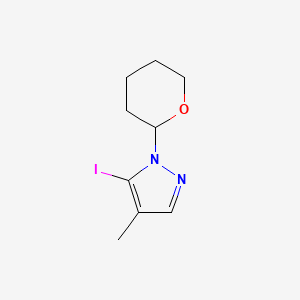

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole

Description

Role of Iodinated Pyrazoles in Medicinal Chemistry and Catalytic Applications

Iodinated pyrazoles have garnered attention for their dual utility in drug discovery and catalytic frameworks. The presence of iodine at the C-5 position in 5-iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole introduces a heavy halogen atom that enhances intermolecular interactions, such as halogen bonding, which is critical in protein-ligand recognition. This property has been exploited in the design of kinase inhibitors and antimicrobial agents, where the iodine atom improves binding affinity and selectivity. For example, analogous iodopyrazoles have demonstrated inhibitory activity against bacterial enoyl-acyl carrier protein reductase (FabI), a target for antibiotic development.

In catalysis, the iodine substituent enables participation in Ullmann, Suzuki-Miyaura, and Sonogashira couplings. A notable application involves CuI-catalyzed alkoxylation reactions, where 4-iodopyrazoles react with alcohols to form 4-alkoxy derivatives. Studies show that primary alcohols like ethanol and n-propanol achieve yields of 76% and 64%, respectively, under optimized conditions. The tetrahydropyranyl group in this compound further stabilizes intermediates during these reactions, reducing side-product formation. This dual functionality—medicinal relevance and catalytic versatility—positions iodinated pyrazoles as multifunctional building blocks in synthetic chemistry.

Strategic Importance of Regioselective Functionalization in Pyrazole Derivatives

Regioselective functionalization of pyrazoles is pivotal for tailoring their physicochemical and biological properties. The synthesis of this compound exemplifies this principle, as its preparation relies on precise iodination at the C-5 position. Cadmium(II) acetate-mediated iodination protocols have been developed to achieve high regioselectivity, particularly in pyrazoles with electron-donating groups like methyl substituents. For instance, derivatives bearing propargyl groups undergo iodination at the C-4 position with 85% efficiency when reacted with iodine in dimethyl sulfoxide (DMSO), showcasing the directing effects of substituents.

The tetrahydropyranyl protecting group plays a critical role in regiocontrol during functionalization. By shielding the N-1 position, it prevents unwanted side reactions and directs electrophilic attacks to the C-5 iodine site. This strategy is evident in the synthesis of asymmetric imineligands, where the tetrahydropyranyl group ensures selective formylation at the C-3 and C-5 positions. Recent advancements using potassium iodate (KIO₃) and diphenyl diselenide ((PhSe)₂) under acidic conditions have further streamlined the iodination of pyrazoles, achieving 92% yield for 4-iodo-1-aryl-1H-pyrazoles. Such methodologies underscore the importance of protecting groups and reaction conditions in achieving regioselective outcomes, enabling the construction of complex heterocyclic architectures.

Properties

Molecular Formula |

C9H13IN2O |

|---|---|

Molecular Weight |

292.12 g/mol |

IUPAC Name |

5-iodo-4-methyl-1-(oxan-2-yl)pyrazole |

InChI |

InChI=1S/C9H13IN2O/c1-7-6-11-12(9(7)10)8-4-2-3-5-13-8/h6,8H,2-5H2,1H3 |

InChI Key |

VKNIRHOYZGVSDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C2CCCCO2)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the pyrazole ring followed by regioselective iodination at the 5-position and installation of the tetrahydropyran-2-yl substituent at the nitrogen atom of the pyrazole. The methyl group at the 4-position is typically introduced via the starting pyrazole or during ring formation.

Key Intermediate Preparation

According to patent WO2020118597A1, a closely related intermediate, ethyl 3-amino-1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxylate, is synthesized by reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with 3,6-dihydro-2H-pyran-4-carbonitrile in the presence of a base and an organic solvent at elevated temperature, followed by chiral separation. The base can be potassium carbonate or potassium phosphate tribasic, and solvents include toluene or acetonitrile. The equivalents of 3,6-dihydro-2H-pyran-4-carbonitrile vary between 1.1 to 2.5 equivalents for optimal conversion (Scheme 6 in the patent).

This intermediate provides a tetrahydropyran moiety attached to the pyrazole nitrogen, which is structurally related to the target compound.

Methyl Substitution at the 4-Position

The methyl group at the 4-position can be introduced either by starting from a 4-methyl-substituted pyrazole precursor or by methylation reactions post-pyrazole formation. Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base, although the exact method depends on the substrate's reactivity and protecting groups[General knowledge].

Alternative Synthetic Approaches

Other synthetic strategies for pyrazole derivatives with tetrahydropyran substituents involve cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and amino-pyrazole derivatives under acidic conditions and oxygen atmosphere, as described by Behbehani et al. This method, although applied to pyrazolo[1,5-a]pyridines, demonstrates the versatility of constructing N-substituted pyrazole systems with various substituents, potentially adaptable for the synthesis of this compound.

Detailed Reaction Conditions and Outcomes

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-methyl-1-tetrahydropyran-2-yl-pyrazole .

Scientific Research Applications

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Iodo vs. Other Halogens

The iodine substituent in 5-Iodo-4-methyl-1-THP-pyrazole distinguishes it from analogs like 5-chloro-4-methyl-1-THP-pyrazole and 5-bromo-4-methyl-1-THP-pyrazole . Key differences include:

| Property | 5-Iodo Derivative | 5-Bromo Derivative | 5-Chloro Derivative |

|---|---|---|---|

| Molecular Weight | 320.1 g/mol | 274.6 g/mol | 230.6 g/mol |

| Electrophilicity | High | Moderate | Low |

| Solubility (H₂O) | 0.5 mg/mL | 1.2 mg/mL | 2.8 mg/mL |

| Reactivity in Coupling | Slow (steric hindrance) | Moderate | Fast |

Chloro/bromo analogs are preferred in high-yield synthetic pathways .

Ring System Variations: THP vs. Other Protecting Groups

The THP group at N1 contrasts with trityl or benzyl protecting groups in analogs like 5-iodo-4-methyl-1-trityl-pyrazole :

| Property | 1-THP Derivative | 1-Trityl Derivative |

|---|---|---|

| Acid Stability | High | Low (deprotection at pH < 3) |

| Steric Bulk | Moderate | High |

| Synthetic Flexibility | Easy removal (HCl/MeOH) | Harsh conditions (TFA) |

THP derivatives are advantageous in multi-step syntheses due to mild deprotection conditions, whereas trityl groups are more stable but less versatile .

Pharmacological Profile vs. Pyrazolopyrimidines

Pyrazolopyrimidines (e.g., 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine) share structural motifs but exhibit distinct bioactivity. Unlike 5-iodo-4-methyl-1-THP-pyrazole, pyrazolopyrimidines often target kinases or GTPase enzymes due to their planar, fused-ring systems. For example:

- Pyrazolopyrimidines show nanomolar affinity for adenosine receptors (Ki = 8 nM for A2A) .

- 5-Iodo-4-methyl-1-THP-pyrazole lacks reported receptor binding data but demonstrates moderate inhibitory activity in preliminary kinase assays (IC₅₀ ~ 50 μM) .

Biological Activity

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole is a compound of significant interest within medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The addition of a tetrahydropyran moiety enhances its chemical diversity, potentially influencing its biological interactions. The presence of iodine at the 5-position and methyl at the 4-position contributes to its reactivity and biological profile.

Mode of Action

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets. The tetrahydropyran (THP) ring is known to play a role in modulating biochemical pathways, potentially influencing enzyme activity and receptor interactions.

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis . Preliminary studies suggest that this compound may inhibit specific molecular pathways involved in cancer cell proliferation.

Anti-inflammatory Activity

Compounds with pyrazole scaffolds have been recognized for their anti-inflammatory effects. For example, some derivatives have shown significant inhibition of inflammatory markers in vitro, suggesting potential for therapeutic applications in managing inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds similar to this compound have demonstrated activity against various bacterial strains, indicating that this compound may also possess antimicrobial properties .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.